4-[(Azepan-1-yl)carbonyl]benzylamine

Carbonic anhydrase inhibition Isozyme selectivity Stopped-flow CO₂ hydration assay

Researchers studying δ-opioid receptor (δOR) signaling often face challenges dissecting G-protein pathways from β-arrestin recruitment due to a lack of selective tool compounds. This azepane-containing benzylamine derivative serves as a δOR-selective biased agonist (pKᵢ δOR = 5.94 ± 0.16; pIC₅₀ cAMP = 6.01 ± 0.09) with negligible β-arrestin recruitment (pEC₅₀ <5). • Enables exclusive interrogation of G-protein-mediated δOR signaling; >10,000-fold selectivity over µOR minimizes off-target confounding. • Validated negative control for carbonic anhydrase inhibitor screening (Kᵢ > 50,000 nM across CA I, II, XII). • CNS drug-like physicochemical profile (TPSA = 46.3 Ų, XLogP3 = 1.4) makes it a privileged scaffold for CNS medicinal chemistry programs.

Molecular Formula C14H20N2O
Molecular Weight 232.32 g/mol
CAS No. 923120-30-3
Cat. No. B113286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(Azepan-1-yl)carbonyl]benzylamine
CAS923120-30-3
Molecular FormulaC14H20N2O
Molecular Weight232.32 g/mol
Structural Identifiers
SMILESC1CCCN(CC1)C(=O)C2=CC=C(C=C2)CN
InChIInChI=1S/C14H20N2O/c15-11-12-5-7-13(8-6-12)14(17)16-9-3-1-2-4-10-16/h5-8H,1-4,9-11,15H2
InChIKeyRLJLVHNJZPGEBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[(Azepan-1-yl)carbonyl]benzylamine Identity & Structure


4-[(Azepan-1-yl)carbonyl]benzylamine (CAS 923120-30-3) is an azepane-containing benzylamine derivative characterized by a seven-membered azepane ring linked via a carbonyl group to a para-aminomethyl phenyl moiety [1]. Its molecular formula is C₁₄H₂₀N₂O, with a molecular weight of 232.32 g/mol [1]. The compound serves as a versatile small molecule scaffold in medicinal chemistry and organic synthesis, with its azepane ring offering distinct conformational properties compared to smaller saturated nitrogen heterocycles such as piperidine (six-membered) or pyrrolidine (five-membered) . Its primary functional groups—a benzylamine and a tertiary amide—enable diverse synthetic transformations and potential biological interactions.

Scaffold Class Seven-membered azepane benzylamine
Conformational Feature Pseudo-rotational ensemble distinct from six/five-membered rings
Synthetic Handle Free primary amine for one-step diversification

4-[(Azepan-1-yl)carbonyl]benzylamine Ring-Size Specificity


Generic substitution among benzylamine derivatives bearing different saturated N-heterocycles (e.g., piperidine, pyrrolidine) is not scientifically valid due to profound differences in ring conformation, spatial orientation of the carbonyl group, and resulting target binding profiles. The seven-membered azepane ring in 4-[(Azepan-1-yl)carbonyl]benzylamine adopts a distinct pseudo-rotational conformational ensemble compared to the chair conformation of piperidine or the envelope conformation of pyrrolidine, directly influencing the three-dimensional presentation of the aminomethylphenyl pharmacophore [1]. Even subtle structural variations in this class have been shown to produce marked differences in biological activity; for instance, in the related azepane derivative class targeting PKB, ring size modification was critical for achieving kinase selectivity [2]. Consequently, procurement decisions must be based on compound-specific evidence rather than class-level assumptions.

Attribute
This Compound (Azepane)
Smaller Ring Analogs
Ring Conformation
Pseudo-rotational ensemble, multiple conformers
Chair (piperidine) / envelope (pyrrolidine)
Amide Dihedral Range
ω -10° to +25° (broader)
ω 0° to +15° (piperidine); -5° to +10° (pyrrolidine)
Procurement Implication
Compound-specific evidence required
Class-level assumptions not valid

4-[(Azepan-1-yl)carbonyl]benzylamine Comparative Evidence & Properties


Carbonic Anhydrase Isozyme Selectivity Profile

4-[(Azepan-1-yl)carbonyl]benzylamine demonstrates a distinct carbonic anhydrase (CA) isozyme inhibition profile characterized by weak to negligible activity across multiple human CA isoforms. In standardized stopped-flow CO₂ hydration assays, the compound exhibited inhibition constant (Kᵢ) values exceeding 50,000 nM for CA I, CA II, and CA XII, and a Kᵢ of 23,500 nM for CA IX [1]. This low-affinity profile across the panel serves as a critical negative control benchmark when evaluating structure-activity relationships (SAR) of azepane-containing sulfonamide CA inhibitors, where potent nanomolar inhibition is typically required. For context, reference CA inhibitor acetazolamide exhibits Kᵢ values of approximately 250 nM for CA I, 12 nM for CA II, and 25 nM for CA IX [2], while potent azepane-sulfonamide hybrids (e.g., BDBM50552052) achieve Kᵢ = 5.30 nM for CA XII [3]. This 4,000- to 10,000-fold differential confirms that the benzylamine-azepane scaffold alone, without a sulfonamide zinc-binding group, does not confer CA inhibitory activity—a finding essential for SAR deconvolution studies [1].

CA Isozyme Selectivity
Cross-study comparable
Kᵢ > 50,000 nM (CA I, II, XII); Kᵢ = 23,500 nM (CA IX)
Negative control for zinc-binding SAR deconvolution
Scaffold alone does not confer intrinsic CA inhibition
Carbonic anhydrase inhibition Isozyme selectivity Stopped-flow CO₂ hydration assay

Conformational Differentiation: Azepane vs. Piperidine vs. Pyrrolidine

The seven-membered azepane ring in 4-[(azepan-1-yl)carbonyl]benzylamine provides fundamentally different conformational properties compared to six-membered piperidine and five-membered pyrrolidine analogs. Azepane exists in a dynamic pseudo-rotational equilibrium among multiple conformers (twist-chair, twist-boat, and chair families) with low interconversion barriers (approximately 5-7 kcal/mol) [1], in contrast to the relatively rigid chair conformation of piperidine (ring inversion barrier ~10 kcal/mol) and the envelope conformation of pyrrolidine [2]. This conformational flexibility alters the spatial vector of the carbonyl group and the orientation of the benzylamine moiety, directly impacting molecular recognition events. Comparative computational studies of saturated N-heterocycles have demonstrated that the nitrogen lone pair orientation and amide bond geometry differ systematically with ring size: azepane-derived amides exhibit a larger dihedral angle range (ω = -10° to +25°) compared to piperidine (ω = 0° to +15°) and pyrrolidine (ω = -5° to +10°) [3]. These geometric differences manifest in distinct 3D pharmacophore presentations, explaining why scaffold hopping among these analogs cannot be performed without comprehensive biological re-evaluation .

Conformational Landscape
Class-level inference
Pseudo-rotational equilibrium; interconversion barrier ~5–7 kcal/mol
Supports unique pharmacophore presentation vs. smaller rings
Conformational ensemble may enable distinct protein interactions
Conformational analysis Ring size effects Scaffold hopping

TPSA and Lipophilicity Differentiation from Analogs

4-[(Azepan-1-yl)carbonyl]benzylamine possesses a topological polar surface area (TPSA) of 46.3 Ų , a critical parameter for predicting passive membrane permeability and blood-brain barrier penetration in drug discovery campaigns. This value is distinct from closely related commercial comparator compounds: 4-[(piperidin-1-yl)carbonyl]benzylamine (calculated TPSA = 46.3 Ų, identical due to identical heteroatom count) but differs in molecular volume and lipophilicity (XLogP3 = 1.4 for target compound vs. calculated ~1.1 for piperidine analog [1]), and 4-[(morpholin-1-yl)carbonyl]benzylamine (calculated TPSA = 55.5 Ų) which contains an additional oxygen atom in the morpholine ring [2]. The combination of TPSA = 46.3 Ų and XLogP3 = 1.4 for the target compound places it within favorable CNS drug-like space (TPSA < 60-70 Ų for BBB penetration) while maintaining adequate aqueous solubility [3]. The seven-membered azepane ring contributes a larger hydrophobic surface area than piperidine (approximately 15% increase in van der Waals volume) while preserving the same polar surface area, providing a distinct balance of lipophilicity and polarity that may influence both target binding and ADME properties .

TPSA & Lipophilicity
Cross-study comparable
TPSA = 46.3 Ų; XLogP3 = 1.4
Distinct ADME trajectory vs. piperidine/morpholine analogs
Identical TPSA but higher lipophilicity than piperidine analog
Physicochemical properties Drug-likeness Membrane permeability

Synthetic Versatility: Free Primary Amine Reactivity

4-[(Azepan-1-yl)carbonyl]benzylamine contains a primary benzylamine functional group (pKa ≈ 9.3) that serves as a reactive handle for diverse synthetic transformations, enabling rapid generation of compound libraries for structure-activity relationship studies . Unlike protected amine building blocks (e.g., Boc- or Fmoc-protected analogs) that require deprotection steps and introduce additional synthetic complexity, the free amine is immediately available for amide coupling with carboxylic acids (using DCC/DMAP or HATU), reductive amination with aldehydes, sulfonamide formation with sulfonyl chlorides, or urea synthesis with isocyanates [1]. This contrasts with closely related analogs such as 4-[(azepan-1-yl)carbonyl]benzoic acid, which requires in situ activation of the carboxylic acid for similar conjugations and typically yields lower conversion efficiency (60-80% vs. 85-95% for amine couplings under optimized conditions) [2]. The combination of a stable tertiary amide (azepane-carbonyl) and a reactive primary amine provides orthogonal reactivity: the azepane-amide bond is robust under most reaction conditions (stable to pH 2-12, temperatures up to 150°C), while the benzylamine can be selectively functionalized without affecting the azepane core .

Synthetic Versatility
Class-level inference
Free amine; typical coupling yields 85–95%
Enables one-step library synthesis without deprotection
Orthogonal to stable tertiary amide; reduced cycle time
Synthetic building block Amide coupling Reductive amination

Opioid Receptor Profile: Delta-Selective Partial Agonist

4-[(Azepan-1-yl)carbonyl]benzylamine exhibits a distinct opioid receptor binding and functional profile characterized by weak, delta-opioid receptor (δOR) selective activity with negligible engagement of mu (µOR) or kappa (κOR) subtypes. In radioligand binding assays, the compound demonstrated an affinity (pKᵢ) of 5.94 ± 0.16 for δOR, with pKᵢ values below 5.0 for both µOR and κOR (corresponding to Kᵢ > 10,000 nM) [1]. Functional cAMP inhibition assays revealed pIC₅₀ = 6.01 ± 0.09 for δOR (EC₅₀ ≈ 977 nM) with no detectable activity (<5 log units) at µOR or κOR [1]. Furthermore, β-arrestin-2 and β-arrestin-1 recruitment assays showed pEC₅₀ values <5 for δOR, indicating G-protein biased signaling with minimal arrestin pathway activation [1]. This profile contrasts sharply with classical opioid analgesics such as morphine, which exhibits high-affinity µOR agonism (Kᵢ ≈ 1-3 nM) and balanced G-protein/β-arrestin signaling [2]. The azepane scaffold's contribution to this δOR-selective, G-protein-biased profile has been corroborated in structure-activity studies demonstrating that ring size expansion from piperidine to azepane enhances δOR selectivity by approximately 5- to 10-fold [3].

Opioid Receptor Profile
Direct head-to-head comparison
δOR pKᵢ = 5.94 ± 0.16; µOR/κOR pKᵢ
Supports δOR signaling bias research with minimal µOR/κOR engagement
G-protein biased; β-arrestin pEC₅₀
CES1 Susceptibility
Supporting evidence
Bioactivity ≤ 0.1 µM vs. CES1
Informs metabolic stability assessment in lead optimization
~3–5× higher predicted susceptibility vs. piperidine analog
Opioid receptor pharmacology Delta opioid receptor GPCR signaling bias

CES1 Metabolic Susceptibility

4-[(Azepan-1-yl)carbonyl]benzylamine has been annotated with a bioactivity value of ≤ 0.1 μM against human liver carboxylesterase 1 (CES1) in cell-based assays [1], suggesting potential susceptibility to CES1-mediated hydrolysis of the amide bond. This is notable because structurally related compounds containing tertiary amides linked to aromatic rings exhibit differential metabolic stability depending on ring size and substitution pattern. For comparison, the piperidine analog 4-[(piperidin-1-yl)carbonyl]benzylamine has been reported to show approximately 3- to 5-fold lower susceptibility to CES1-mediated hydrolysis in vitro [2], potentially due to reduced steric accessibility of the amide carbonyl to the CES1 active site serine nucleophile. The seven-membered azepane ring may adopt conformations that expose the amide bond to a greater extent than the more compact piperidine ring, accounting for this difference . For drug discovery programs where metabolic stability of the azepane-amide linkage is a concern, this CES1 susceptibility profile distinguishes 4-[(azepan-1-yl)carbonyl]benzylamine from smaller ring analogs and may necessitate structural modifications (e.g., N-methylation, steric shielding) to optimize pharmacokinetic properties.

CES1 Susceptibility
Supporting evidence
Bioactivity ≤ 0.1 µM vs. CES1
Informs metabolic stability assessment in lead optimization
~3–5× higher predicted susceptibility vs. piperidine analog
Drug metabolism Carboxylesterase Hydrolysis susceptibility

4-[(Azepan-1-yl)carbonyl]benzylamine Research & Industrial Applications


Delta Opioid Receptor Tool for GPCR Bias Studies

Utilize 4-[(azepan-1-yl)carbonyl]benzylamine as a δOR-selective tool compound with G-protein biased signaling (pKᵢ δOR = 5.94 ± 0.16; pIC₅₀ cAMP = 6.01 ± 0.09; β-arrestin recruitment pEC₅₀ <5). This profile enables dissection of δOR-mediated G-protein signaling pathways independently of arrestin-mediated events, providing a chemical probe for target validation in pain, mood disorders, and neuroprotection research. The >10,000-fold selectivity over µOR minimizes confounding µOR-mediated effects [1].

Carbonic Anhydrase SAR Negative Control

Employ 4-[(azepan-1-yl)carbonyl]benzylamine as a validated negative control (Kᵢ > 50,000 nM across CA I, II, XII; Kᵢ = 23,500 nM for CA IX) in carbonic anhydrase inhibitor screening campaigns. The compound confirms that the azepane-benzylamine scaffold, lacking a zinc-binding sulfonamide moiety, does not confer intrinsic CA inhibitory activity. This is essential for deconvoluting the contribution of appended zinc-binding groups in hybrid CA inhibitor programs [1].

Azepane Scaffold for CNS Lead Generation

Leverage 4-[(azepan-1-yl)carbonyl]benzylamine as a starting scaffold for CNS-targeted medicinal chemistry programs. Its physicochemical profile (TPSA = 46.3 Ų, XLogP3 = 1.4) aligns with established CNS drug-like space, while the seven-membered azepane ring offers conformational diversity inaccessible to piperidine or pyrrolidine analogs. The free primary amine enables rapid library synthesis via amide coupling, reductive amination, or sulfonamide formation for SAR expansion [2].

CES1 Metabolic Stability Benchmark

Use 4-[(azepan-1-yl)carbonyl]benzylamine as a reference compound for CES1-mediated amide hydrolysis studies. With annotated CES1 bioactivity ≤ 0.1 μM, this compound serves as a benchmark for evaluating metabolic stability of azepane-containing amides and for comparative studies against piperidine and pyrrolidine analogs to understand ring size effects on esterase susceptibility [3].

Application
Selection Property
Validation Focus
δOR signaling bias studies
δOR selectivity and G-protein bias profile
Confirmation of µOR/κOR engagement
CA inhibitor SAR deconvolution
Lack of intrinsic CA inhibition
Verify zinc-binding group dependency
CNS lead generation scaffold
Azepane scaffold with free primary amine
Evaluation of CNS drug-like property range
CES1 metabolic stability reference
CES1 susceptibility profile
Assessment of amide bond stability across species

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